2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline
Overview
Description
ICI-169369 is a synthetic organic compound known for its role as a selective antagonist of the 5-hydroxytryptamine2 receptor system. It has been studied extensively for its effects on arterial muscle and its potential therapeutic applications in various fields, including pharmacology and neuroscience .
Preparation Methods
The synthesis of ICI-169369 involves several steps, starting with the preparation of the core quinoline structure. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and aldehydes.
Thioether Formation: The quinoline core is then reacted with a thioether reagent to introduce the thioether functionality.
Dimethylation: The final step involves the dimethylation of the amine group to produce ICI-169369.
Industrial production methods for ICI-169369 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
ICI-169369 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the quinoline core or the thioether group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ICI-169369 has been widely studied for its applications in scientific research, particularly in the fields of pharmacology and neuroscience. Some of its key applications include:
Pharmacological Studies: ICI-169369 is used to study the 5-hydroxytryptamine2 receptor system and its role in various physiological processes.
Neuroscience Research: The compound is used to investigate the effects of 5-hydroxytryptamine2 receptor antagonism on neuronal activity and behavior.
Drug Development: ICI-169369 serves as a lead compound for the development of new drugs targeting the 5-hydroxytryptamine2 receptor system.
Mechanism of Action
ICI-169369 exerts its effects by selectively binding to the 5-hydroxytryptamine2 receptors, acting as a competitive antagonist. This binding prevents the activation of the receptor by endogenous ligands like serotonin, thereby modulating various physiological responses. The compound also exhibits allosteric modulation, which further influences receptor activity .
Comparison with Similar Compounds
ICI-169369 is often compared with other 5-hydroxytryptamine2 receptor antagonists, such as:
Ketanserin: Another selective antagonist of the 5-hydroxytryptamine2 receptor, used in similar pharmacological studies.
Ritanserin: A non-selective antagonist that also targets other serotonin receptors.
Clozapine: An atypical antipsychotic with high affinity for 5-hydroxytryptamine2 receptors
ICI-169369 is unique in its dual role as both a competitive antagonist and an allosteric modulator, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-2-(3-phenylquinolin-2-yl)sulfanylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S/c1-21(2)12-13-22-19-17(15-8-4-3-5-9-15)14-16-10-6-7-11-18(16)20-19/h3-11,14H,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOLQGVNMQNERE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
85273-96-7 (hydrochloride) | |
Record name | 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085273956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40234468 | |
Record name | 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85273-95-6 | |
Record name | 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085273956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICI-169369 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CT4CS5BA7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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